2-Nitro-5-(4-trifluoromethyl-phenoxy)-pyridine
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Overview
Description
2-Nitro-5-(4-trifluoromethyl-phenoxy)-pyridine is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenoxy-pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(4-trifluoromethyl-phenoxy)-pyridine typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2-nitro-5-chloropyridine with 4-trifluoromethylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(4-trifluoromethyl-phenoxy)-pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The phenoxy group can undergo oxidation reactions to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like DMF.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Major Products Formed
Reduction: 2-Amino-5-(4-trifluoromethyl-phenoxy)-pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the phenoxy group.
Scientific Research Applications
2-Nitro-5-(4-trifluoromethyl-phenoxy)-pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-Nitro-5-(4-trifluoromethyl-phenoxy)-pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-3-(trifluoromethyl)phenol: Similar in structure but lacks the pyridine ring.
2-Nitro-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid: Contains a benzoic acid moiety instead of a pyridine ring.
Uniqueness
2-Nitro-5-(4-trifluoromethyl-phenoxy)-pyridine is unique due to the combination of its nitro and trifluoromethyl groups attached to a phenoxy-pyridine structure. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H7F3N2O3 |
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Molecular Weight |
284.19 g/mol |
IUPAC Name |
2-nitro-5-[4-(trifluoromethyl)phenoxy]pyridine |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)8-1-3-9(4-2-8)20-10-5-6-11(16-7-10)17(18)19/h1-7H |
InChI Key |
OLOBAZUJFDYYER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=CN=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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